

Difluoromethanesulfonyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Difluoromethanesulfonyl chloride*

Cat. No.: B074772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **difluoromethanesulfonyl chloride**, a key reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role in the introduction of the difluoromethyl group into organic molecules.

Core Properties of Difluoromethanesulfonyl Chloride

Difluoromethanesulfonyl chloride ($\text{CF}_2\text{HSO}_2\text{Cl}$) is a reactive chemical compound valued for its ability to act as a precursor to the difluoromethyl group, a moiety of increasing importance in the design of bioactive molecules. The introduction of this group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Physicochemical Data

A summary of the key quantitative data for **difluoromethanesulfonyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	150.53 g/mol	[1] [2] [3]
Molecular Formula	CHClF ₂ O ₂ S	[1] [2] [3]
CAS Number	1512-30-7	[1] [3]
Density	1.696 g/cm ³	[1]
Boiling Point	84.7 °C at 760 mmHg	[1]
Flash Point	5 °C	[1]
Refractive Index	1.379	
Vapor Pressure	79.9 mmHg at 25°C	

Synthesis of Difluoromethanesulfonyl Chloride

The synthesis of **difluoromethanesulfonyl chloride** can be achieved through various methods. Two prominent methods are detailed below.

Experimental Protocol 1: From Difluoromethanesulfonic Acid

One common laboratory-scale synthesis involves the reaction of difluoromethanesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst.

[\[1\]](#)

Materials:

- Difluoromethanesulfonic acid
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF) (catalyst)
- Ice bath
- Reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer

Procedure:

- To a reaction flask equipped with a thermometer, distillation device, and mechanical stirrer, add difluoromethanesulfonic acid.
- Under an ice bath, slowly add thionyl chloride.
- Add a catalytic amount of N,N-dimethylformamide.
- Slowly raise the temperature to room temperature and stir for 30 minutes.
- Continue to heat the mixture to 40°C and stir for 12 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, **difluoromethanesulfonyl chloride**, can then be purified by vacuum distillation.

Experimental Protocol 2: Chlorooxidation of Difluoromethylbenzyl Sulphide

A process for larger-scale production involves the chlorooxidation of difluoromethylbenzyl sulphide in the presence of water and a water-immiscible organic solvent.[3]

Materials:

- Difluoromethylbenzyl sulphide (DFMBS)
- Chlorine gas
- Water
- Methylene chloride (or another water-immiscible solvent)
- Reaction vessel with cooling capabilities

Procedure:

- Charge the reactor with difluoromethylbenzyl sulphide and methylene chloride.
- Cool the reactor to a temperature between -10 to -20 °C.
- Purge chlorine gas into the reactor while maintaining the low temperature.
- Trickle water into the reactor through a dropping funnel. The molar ratio of water to DFMBS is crucial and should be carefully controlled.
- Upon completion of the reaction, the organic phase is separated from the aqueous phase.
- The **difluoromethanesulfonyl chloride** is then recovered from the organic phase by distillation.

Reactivity and Applications

Difluoromethanesulfonyl chloride is a versatile reagent primarily used for the introduction of the difluoromethyl (-CF₂H) group into organic molecules. This functional group is a bioisostere of a hydroxyl group, a thiol group, or a hydroxymethyl group, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.

Key Applications:

- Pharmaceuticals: It serves as a critical intermediate in the synthesis of novel drug candidates, including antiviral, anti-inflammatory, and anticancer agents.[\[1\]](#)[\[2\]](#) The difluoromethyl group can enhance molecular stability and bioactivity.[\[2\]](#)
- Agrochemicals: It is used in the synthesis of modern pesticides, herbicides, and fungicides.[\[1\]](#)
- Materials Science: This compound contributes to the creation of advanced polymers and coatings with enhanced durability and resistance.[\[2\]](#)

General Reaction: Sulfonamide Formation

A common application of **difluoromethanesulfonyl chloride** is the synthesis of sulfonamides via reaction with primary or secondary amines.

Experimental Protocol 3: General Synthesis of N-substituted-difluoromethanesulfonamides

Materials:

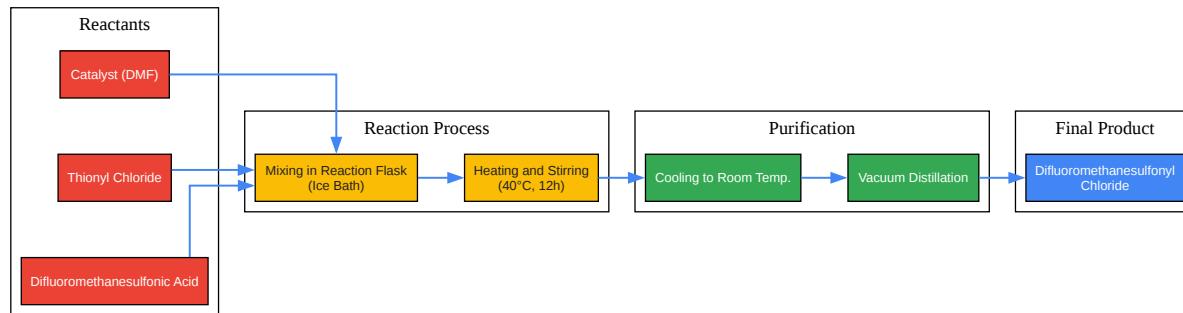
- **Difluoromethanesulfonyl chloride**
- Primary or secondary amine
- Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH_3CN))
- Base (e.g., Triethylamine, Pyridine)
- Standard laboratory glassware

Procedure:

- Dissolve the amine in an anhydrous aprotic solvent in a reaction flask.
- Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- Slowly add a solution of **difluoromethanesulfonyl chloride** (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding deionized water.
- Extract the aqueous layer with an organic solvent (e.g., DCM) three times.
- Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.

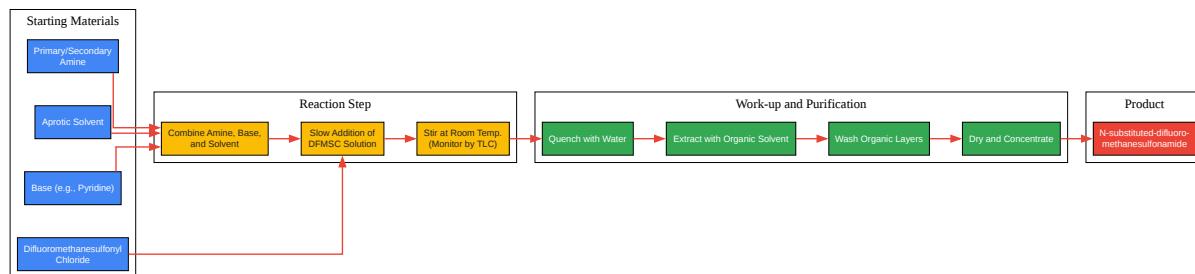
Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.



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Caption: Synthesis workflow for **difluoromethanesulfonyl chloride**.



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Caption: General experimental workflow for sulfonamide synthesis.

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